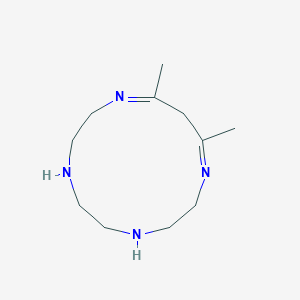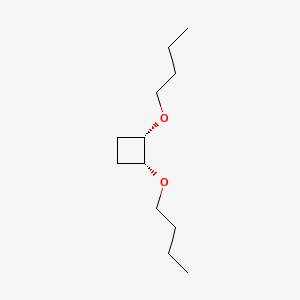
(1R,2S)-1,2-Dibutoxycyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1,2-Dibutoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with two butoxy groups at the 1 and 2 positions. This compound is chiral, with the (1R,2S) configuration indicating the specific spatial arrangement of the substituents. The presence of the butoxy groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Dibutoxycyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-dibromoethane with butanol in the presence of a strong base, such as sodium hydride, to form the cyclobutane ring with butoxy substituents. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(1R,2S)-1,2-Dibutoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyclobutane ring can be reduced under hydrogenation conditions to form butoxy-substituted alkanes.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butoxy-substituted ketones or aldehydes.
Reduction: Formation of butoxy-substituted alkanes.
Substitution: Formation of new compounds with different functional groups replacing the butoxy groups.
科学研究应用
(1R,2S)-1,2-Dibutoxycyclobutane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1R,2S)-1,2-Dibutoxycyclobutane involves its interaction with molecular targets and pathways within biological systems. The butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Additionally, the cyclobutane ring can undergo conformational changes that affect its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
(1R,2S)-1,2-Dimethoxycyclobutane: Similar structure but with methoxy groups instead of butoxy groups.
(1R,2S)-1,2-Diethoxycyclobutane: Similar structure but with ethoxy groups instead of butoxy groups.
(1R,2S)-1,2-Dipropoxycyclobutane: Similar structure but with propoxy groups instead of butoxy groups.
Uniqueness
(1R,2S)-1,2-Dibutoxycyclobutane is unique due to the presence of butoxy groups, which impart distinct chemical and physical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chains of the butoxy groups can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
88112-22-5 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
(1S,2R)-1,2-dibutoxycyclobutane |
InChI |
InChI=1S/C12H24O2/c1-3-5-9-13-11-7-8-12(11)14-10-6-4-2/h11-12H,3-10H2,1-2H3/t11-,12+ |
InChI 键 |
DKICLVGPIVDFAW-TXEJJXNPSA-N |
手性 SMILES |
CCCCO[C@@H]1CC[C@@H]1OCCCC |
规范 SMILES |
CCCCOC1CCC1OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)

![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)
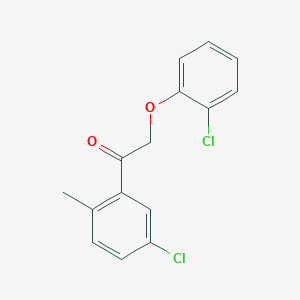
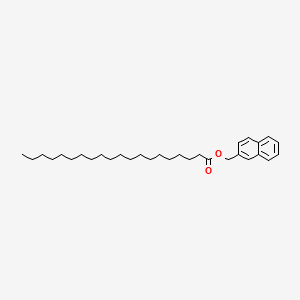

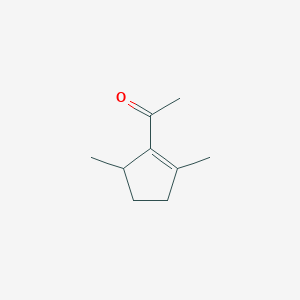
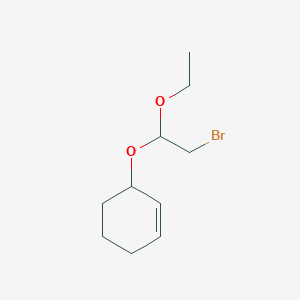

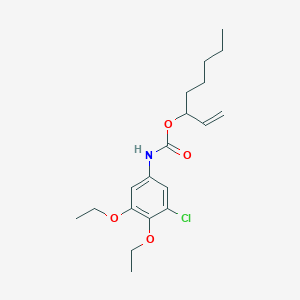
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
